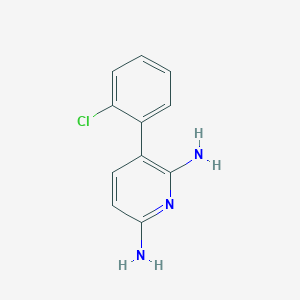
3-(2-chlorophenyl)pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)pyridine-2,6-diamine typically involves the reaction of 2-chlorobenzonitrile with 2,6-diaminopyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the 2-chlorobenzonitrile is reacted with 2,6-diaminopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or amino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学的研究の応用
3-(2-chlorophenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents. Its structure can be modified to enhance its efficacy and reduce potential side effects.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
作用機序
The mechanism of action of 3-(2-chlorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)diazenylpyridine-2,6-diamine: Shares structural similarities but has different functional groups, leading to distinct properties and applications.
2-(3-chlorophenyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(2-chlorophenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern and the presence of both amino groups and a chlorophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H10ClN3 |
|---|---|
分子量 |
219.67 g/mol |
IUPAC名 |
3-(2-chlorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-9-4-2-1-3-7(9)8-5-6-10(13)15-11(8)14/h1-6H,(H4,13,14,15) |
InChIキー |
ZMPVRTURCYLHBG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)


![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)


![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)


![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)

![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)

